
5-Phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
5-Phenyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurotoxicity and Parkinson's Disease Research
The most notable application of 5-Phenyl-1,2,3,6-tetrahydropyridine is its role as a neurotoxin that induces parkinsonism. Research indicates that MPTP can cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to symptoms akin to Parkinson's disease.
Case Study: MPTP-Induced Neurotoxicity
- Study Overview : A study involving common marmosets assessed the effects of MPTP on behavioral and biochemical parameters. The results indicated significant neurotoxic effects consistent with parkinsonism.
- Methodology : Animals were divided into groups receiving varying doses of MPTP. Behavioral assessments and biochemical analyses were conducted to evaluate the extent of neurodegeneration.
- Findings : The study confirmed that MPTP administration led to reduced locomotor activity and biochemical changes indicative of dopaminergic neuron loss .
Pharmacological Properties
This compound derivatives have also been explored for their pharmacological properties beyond neurotoxicity. These compounds exhibit a range of biological activities:
- Dopamine Receptor Agonism : Some tetrahydropyridine derivatives act as agonists at dopamine receptors, which can be beneficial in treating conditions like schizophrenia and depression .
- Antioxidant and Anti-inflammatory Effects : Research has highlighted the antioxidant properties of these compounds, suggesting potential applications in mitigating oxidative stress-related diseases .
Table 1: Pharmacological Activities of this compound Derivatives
Applications in Drug Development
The insights gained from studying this compound have implications for drug development:
- Model for Parkinson's Disease : MPTP serves as a crucial model for understanding Parkinson's disease mechanisms and testing potential therapies aimed at neuroprotection and symptom alleviation .
- Development of Antidepressants : Due to its interaction with serotonin pathways, derivatives may also play a role in developing new antidepressant medications .
Synthesis and Chemical Properties
Research into the synthesis of this compound has led to various methods that enhance yield and purity. Techniques such as palladium-catalyzed cyclization have been employed to produce these compounds efficiently.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-7,12H,4,8-9H2 |
InChI Key |
ZKGZDIKALAEIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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